molecular formula C15H20N2O4 B13046586 Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-CarboxylicAcid

Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-CarboxylicAcid

Cat. No.: B13046586
M. Wt: 292.33 g/mol
InChI Key: IRYZLPTYEPXCMO-NWDGAFQWSA-N
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Description

Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid is a complex organic compound with the molecular formula C15H20N2O4. It is known for its unique structure, which includes a pyrrolidine ring substituted with a pyridine group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine group and the Boc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

    Substitution: The pyridine group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for drug development.

    Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can interact with biological molecules. The pyridine group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Trans-1-(Tert-Butoxycarbonyl)-4-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid: A closely related compound with a similar structure but different substitution pattern.

    Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-4-Yl)Pyrrolidine-3-Carboxylic Acid: Another analog with the pyridine group in a different position.

Uniqueness

Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-pyridin-3-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-6-11(13(18)19)12(17)10-5-4-7-16-9-10/h4-5,7,9,11-12H,6,8H2,1-3H3,(H,18,19)/t11-,12+/m0/s1

InChI Key

IRYZLPTYEPXCMO-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C2=CN=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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